molecular formula C17H20N4O2 B2790301 (E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285520-87-7

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2790301
CAS No.: 1285520-87-7
M. Wt: 312.373
InChI Key: NAJZJMGSBRLAOQ-WOJGMQOQSA-N
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Description

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a cyclopropyl substituent at position 3 of the pyrazole ring and a hydrazone linkage formed with 4-propoxybenzaldehyde. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. This compound is synthesized via acid-catalyzed condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 4-propoxybenzaldehyde, following protocols similar to those reported for analogous hydrazone derivatives .

The cyclopropyl group introduces steric constraints that may influence molecular packing in the solid state and interactions with biological targets .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-propoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-9-23-14-7-3-12(4-8-14)11-18-21-17(22)16-10-15(19-20-16)13-5-6-13/h3-4,7-8,10-11,13H,2,5-6,9H2,1H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZJMGSBRLAOQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between an aldehyde (such as 4-propoxybenzaldehyde) and the pyrazole derivative.

    Final Assembly: The final step involves the coupling of the benzylidene-pyrazole intermediate with a suitable hydrazide to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include

Biological Activity

(E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a propoxybenzylidene moiety, contributing to its pharmacological properties. The compound's molecular formula is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molar mass of 312.37 g/mol .

Structure and Properties

The structural attributes of this compound play a significant role in its biological activity. The key features include:

  • Cyclopropyl Group : Often associated with enhanced binding affinity in various biological targets.
  • Pyrazole Core : Known for diverse biological activities, including anti-inflammatory and analgesic effects.
  • Carbohydrazide Functionality : Imparts additional reactivity and potential for interaction with various biological systems.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have shown efficacy in inhibiting inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases .
  • Cannabinoid Receptor Modulation : Similar structures have been investigated for their ability to modulate cannabinoid receptors, suggesting potential applications in obesity management and metabolic syndrome .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, highlighting the compound's potential in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives, including this compound:

  • Structure-Activity Relationship (SAR) Studies :
    • SAR analyses have demonstrated that modifications to the pyrazole core significantly influence biological activity. For instance, variations in substituents on the benzylidene group can enhance receptor binding affinity and selectivity .
  • Pharmacological Profiles :
    • In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited promising results as CB1 receptor antagonists with K(i) values lower than 5 nM, indicating strong binding and potential therapeutic efficacy in metabolic disorders .
  • In Vitro and In Vivo Studies :
    • Experimental models have shown that compounds with similar structures can significantly reduce serum lipid levels and improve metabolic parameters in animal models of obesity . This suggests that this compound may possess similar beneficial effects.

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeReference
This compoundCB1 Receptor Antagonist
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-...Anti-obesity
CelecoxibAnti-inflammatory
RimonabantCannabinoid antagonist

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that derivatives of pyrazole compounds, including (E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
    • A study demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases . This activity may be attributed to its ability to inhibit specific signaling pathways involved in inflammation.
  • Neuroprotective Effects
    • There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it can mitigate oxidative stress-induced neuronal damage, which is a common pathway in neurodegenerative diseases .

Case Studies

StudyFindings
Induced apoptosis in cancer cell linesPotential lead for anticancer drug development
Reduced pro-inflammatory cytokine productionPossible treatment for inflammatory diseases
Mitigated oxidative stress in neuronal cellsNeuroprotective agent potential

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydrazide Group

The hydrazide functionality (-CONHNH₂) undergoes acyl substitution with electrophiles:

Reaction TypeReagents/ConditionsProductSource
AcylationAcyl chlorides, TEA, DCM, rtN-acylated derivatives
SulfonationSulfonyl chlorides, pyridineSulfonohydrazides

For example, treatment with 4-chlorobenzoyl chloride in dichloromethane (DCM) yields N-(4-chlorobenzoyl)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide with 72% efficiency .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization :

ConditionsProductApplicationSource
HCl/EtOH, ΔPyrazolo[1,5-a]pyrimidine derivativesAnticancer scaffolds
K₂CO₃/DMF, 120°C1,3,4-Oxadiazole hybridsAntimicrobial agents

Cyclization exploits the reactivity of the hydrazide’s NH and carbonyl groups, forming fused heterocycles with enhanced bioactivity .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings for structural diversification:

Boronic AcidCatalyst SystemYieldProduct UseSource
4-CyclopropylphenylPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O71%Kinase inhibitors
3-MethoxyphenylPd(PPh₃)₄, Na₂CO₃, DME/H₂O68%Antiviral candidates

These reactions occur at the pyrazole’s C-4 position, enabling aryl/heteroaryl diversification .

Oxidation and Reduction

The benzylidene moiety undergoes redox transformations:

ReactionReagentsOutcomeSource
OxidationKMnO₄, H₂O, Δ4-Propoxybenzoic acid
ReductionH₂, Pd/C, EtOHBenzylamine derivative

Oxidation cleaves the C=N bond, while reduction saturates the imine to an amine .

Complexation with Metal Ions

The pyrazole-hydrazide system acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex StructureSource
Cu(OAc)₂EtOH, rtTetradentate Cu(II) complex
FeCl₃MeOH, refluxOctahedral Fe(III) complex

These complexes show enhanced antioxidant and catalytic properties compared to the parent compound .

Photochemical Reactivity

UV irradiation induces E/Z isomerization of the benzylidene moiety:

ConditionObservationQuantum YieldSource
UV (365 nm), CHCl₃Reversible E⇌Z isomerization0.32

This property is exploitable in photopharmacology for light-activated drug delivery.

Comparative Reactivity with Analogs

Key differences from structurally similar compounds:

CompoundEnhanced ReactivityReduced ReactivitySource
3-Isopropyl analogAcylation (89% vs. 72%)Cyclization efficiency
N-Cyclopropyl derivatives Cross-coupling yields (71%)Oxidation stability

The cyclopropyl group enhances steric protection, stabilizing the pyrazole core against electrophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Substituents on Benzylidene Molecular Weight (g/mol) Key Features Biological Activity/Findings References
Target Compound 4-propoxy 312.37 High lipophilicity; cyclopropyl steric effects Not explicitly reported (structural focus)
(E)-N'-(2-hydroxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 2-hydroxy 270.29 Polar hydroxyl group; hydrogen-bonding capability Anticancer activity against A549 cells
(E)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-hydroxy-4-methoxy 300.32 Mixed electronic effects (electron-donating methoxy and hydroxyl) Commercial availability for research
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxy 273.29 Moderate lipophilicity; methoxy enhances π-π stacking DFT studies on electronic properties
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-dichloro 375.23 Electron-withdrawing Cl groups; increased reactivity Structural and docking studies

Key Comparative Insights :

Substituent Effects on Bioactivity: Hydroxyl groups (e.g., 2-hydroxy in ) facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or DNA. This correlates with observed anticancer activity in A549 lung cancer cells . The 4-propoxy group in the target compound balances lipophilicity and steric bulk, which may optimize pharmacokinetic properties like absorption and half-life .

Methoxy and ethoxy groups (e.g., ) improve solubility compared to hydrophobic substituents like phenyl but may reduce membrane penetration.

Synthetic and Analytical Methods: All compounds are synthesized via Schiff base formation, using acetic acid catalysis and ethanol reflux . Single-crystal X-ray diffraction (utilizing SHELXL ) confirms the (E)-configuration and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in ).

Computational Studies :

  • DFT calculations (B3LYP/6-311G**) on derivatives like (E)-N'-(4-methoxybenzylidene) analogs reveal HOMO-LUMO energy gaps correlating with chemical stability .
  • Molecular docking predicts stronger binding affinities for compounds with halogen or hydroxyl substituents due to polar interactions .

Q & A

Basic: What are the key steps in synthesizing (E)-3-cyclopropyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves:

  • Pyrazole ring formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions to form the pyrazole core .
  • Substituent introduction : Introducing cyclopropyl and 4-propoxybenzylidene groups via nucleophilic substitution or condensation reactions under controlled temperatures (e.g., reflux in ethanol) .
  • Hydrazide formation : Reacting intermediates with hydrazine hydrate to generate the carbohydrazide moiety .
  • Purification : Techniques like recrystallization or column chromatography ensure high purity .

Advanced: How can reaction conditions be optimized to maximize synthesis yield?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
  • Catalyst use : Acidic catalysts (e.g., acetic acid) improve imine formation efficiency .
  • Temperature control : Reflux conditions (70–100°C) balance reaction speed and side-product minimization .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks .
  • FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm1^{-1}, N-H at ~3200 cm1^{-1}) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray diffraction : Resolves stereochemistry and crystal packing .

Advanced: How can researchers resolve ambiguities in spectroscopic data?

  • Hybrid approaches : Combine NMR, IR, and X-ray data to cross-validate bond assignments .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict vibrational frequencies and electronic properties, aiding spectral interpretation .
  • Solvent effect analysis : Use IEFPCM models to simulate aqueous solution behavior and adjust peak assignments .

Basic: What biological targets are associated with this compound?

  • Enzymes : DNA gyrase (inhibited by pyrazole-carbohydrazide analogs with IC50_{50} values ~0.15–0.25 mg/mL) .
  • Receptors : VEGFR-2, implicated in anti-angiogenic activity .
  • Cellular pathways : Apoptosis and inflammation modulation via ROS generation or NF-κB inhibition .

Advanced: How can the mechanism of action be determined experimentally?

  • Molecular docking : Simulate binding interactions with targets like DNA gyrase (PDB ID: 1KZN) using AutoDock or Schrödinger .
  • Enzyme assays : Measure inhibition kinetics (e.g., ATPase activity for DNA gyrase) .
  • Cellular studies : Assess apoptosis (via Annexin V staining) or ROS production (using DCFH-DA probes) .

Basic: What computational models are used to study this compound?

  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, Mulliken charges) and stability .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions in physiological conditions .
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity .

Advanced: How can computational predictions be validated experimentally?

  • X-ray crystallography : Compare predicted and observed binding poses (e.g., RMSD <2.0 Å) .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) measures binding affinity (Kd_d) to confirm docking results .
  • SAR analysis : Synthesize analogs with modified substituents to test QSAR predictions .

How should researchers address contradictions in biological activity data?

  • Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 65385 vs. clinical isolates) and growth medium .
  • Structural analogs : Compare with derivatives (e.g., methoxy vs. nitro substituents) to identify activity trends .
  • Meta-analysis : Aggregate data from multiple studies to distinguish intrinsic activity from experimental noise .

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